
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been used as potent drugs since the middle of the last century . They were initially used as food additives to improve animal growth, but their use as antibacterial agents led to an interest in investigating their mechanism of action .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .
Molecular Structure Analysis
Quinoxaline structures are composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .
Physical And Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .
科学的研究の応用
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown potential in the field of oncology. They exhibit anti-cancer and anti-proliferative activities, making them a subject of interest for cancer research .
Anti-Microbial Activity
These compounds have been used as potent anti-microbial agents. Their mechanism of action involves causing DNA damage, which inhibits the growth of microorganisms .
Anti-Convulsant Activity
Quinoxaline derivatives have also been studied for their anti-convulsant properties. This makes them potential candidates for the development of new drugs for neurological disorders .
Anti-Tuberculosis Activity
The anti-tuberculosis activity of quinoxaline derivatives is another significant area of research. These compounds could potentially be used in the treatment of tuberculosis .
Anti-Malarial Activity
Quinoxaline derivatives have shown anti-malarial activity, making them a potential resource in the fight against malaria .
Anti-Leishmanial Activity
These compounds have also demonstrated anti-leishmanial activity, which could be beneficial in the treatment of leishmaniasis .
作用機序
将来の方向性
Research on quinoxaline derivatives includes a wide range of important biological activities . Their use in the development of new drugs has increased in recent years . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
特性
IUPAC Name |
N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N5O2/c19-18(20,21)11-7-5-10(6-8-11)16-25-26-17(28-16)24-15(27)14-9-22-12-3-1-2-4-13(12)23-14/h1-9H,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVFGBFEJMHLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2912096.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2912097.png)
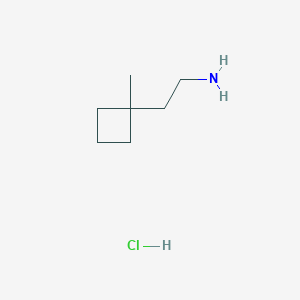

![2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2912103.png)
![Tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B2912104.png)
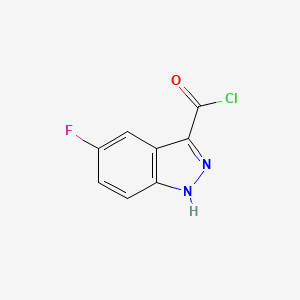
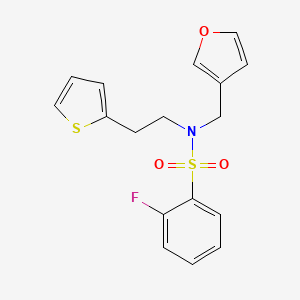

![N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912112.png)
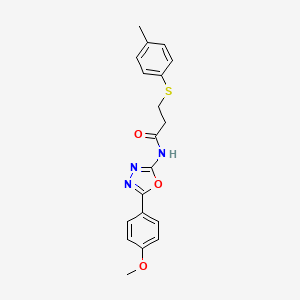
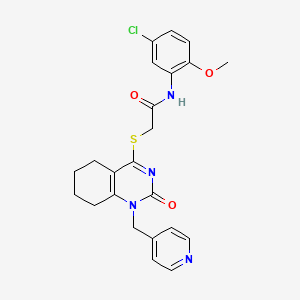
![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)
![1-(3-Fluorophenyl)-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2912117.png)